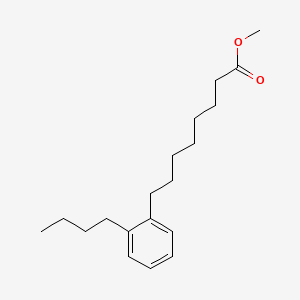
Nickel copper iron manganese
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel-Copper (Ni-Cu) alloys, often with small amounts of other elements such as iron and manganese, are known for their high strength, toughness, excellent corrosion resistance, and potential wear resistance . They are widely used in various industries, including chemical, oil, and marine industries, for manufacturing various equipment components . The Ni-Cu system forms the basis for the Monel alloy family .
Synthesis Analysis
Ni-Cu alloys were historically prepared by processing ores . Today, they are synthesized using various methods, including elemental analysis, infrared spectroscopy, mass spectrometry, ultraviolet-visible spectroscopy, conductivity, magnetic measurements, and thermogravimetric analysis . In one study, novel manganese (II), iron (III), cobalt (II), nickel (II), and copper (II) chelates were synthesized and studied using these methods .
Molecular Structure Analysis
Nickel and copper exhibit very similar atomic characteristics. They both have a face-centered cubic (fcc) crystal structure type, with less than three percent difference in atomic radii . The Ni-Cu system has complete solid solubility, allowing the production of single-phase alloys over the entire composition range .
Chemical Reactions Analysis
Nickel, cobalt, and manganese concentrations can be measured using ultraviolet-visible spectroscopy . This technique is effective, inexpensive, flexible, and simple, making it suitable for onsite measurement in various industries such as battery production, battery recycling, and ore separation .
Physical And Chemical Properties Analysis
Ni-Cu alloys exhibit simultaneously high strength and toughness, excellent corrosion resistance, and may show good wear resistance . They are resistant to corrosion by many aggressive agents, including rapidly flowing seawater .
Aplicaciones Científicas De Investigación
Shape Memory Alloys : Nickel-manganese-gallium (NiMnGa) and other alloys like copper-zinc-aluminum (ZnCuAl), copper-aluminum-nickel (CuAlNi), and nickel-titanium (NiTi) are explored for their unique mechanical and functional properties such as pseudoelasticity and shape memory effect. These alloys find applications in smart sensors, actuators, medical devices, and more (Maletta & Furgiuele, 2012).
Magnesium Industry Applications : Innovations in alloy technology, particularly those limiting copper, iron, and nickel contaminants and including manganese, have significantly improved magnesium's corrosion resistance. This has expanded its use in automotive and electronics industries (Pekguleryuz, 2002).
Pollution Estimation in Aquatic Sediments : Research has highlighted the importance of metal fractionation in assessing sediment pollution. Studies on rivers in Serbia showed that metals like copper, zinc, cadmium, manganese, and nickel in sediments can indicate anthropogenic sources (Sakan et al., 2016).
Agriculture and Soil Health : In agriculture, the application of nickel to soil can affect the productivity and nutrient accumulation in crops like beans and soybeans. It interacts with elements like nitrogen, copper, iron, manganese, and zinc (Moraes et al., 2021).
Manganese Nodules Processing : Manganese nodules are potential sources of metals like copper, nickel, cobalt, and manganese. The extraction of these metals is a subject of significant research, with various hydrometallurgical and pyrometallurgical processes developed for this purpose (Randhawa et al., 2016).
Catalysis and Chemistry : The use of base metals like iron, manganese, and nickel in catalysis is gaining interest. Their application in chemical processes, including cross-coupling reactions, is a growing field of study (Fürstner, 2016).
Nickel Ion Removal from Aqueous Samples : Mixed iron-manganese oxide nanoparticles have been used effectively for the removal of nickel ions from aqueous solutions, showcasing their potential in environmental cleanup applications (Buccolieri et al., 2017).
Human Health and Disease : Transition metals like iron, copper, zinc, manganese, cobalt, and nickel play crucial roles in human health. Disruptions in metal homeostasis are implicated in various diseases, from hemochromatosis to neurodegenerative disorders (Bleackley & MacGillivray, 2011).
Soil Remediation : Nickel applied to soil can impact the growth and micronutrient concentration in crops like barley, affecting elements like iron, manganese, copper, and zinc (Kumar et al., 2018).
Heavy Metals Removal : Sulfuric activation of manganese ore has been studied for the removal of heavy metals like nickel, iron, and copper, indicating its potential in environmental remediation (Resende et al., 1999).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The demand for nickel and copper is expected to increase significantly due to their critical role in clean energy technologies . Similarly, the demand for manganese is projected to grow, particularly in the electric vehicle and battery storage space . The mining sector must find ways to meet this growing demand while operating on a net-zero basis .
Propiedades
IUPAC Name |
copper;iron;manganese;nickel |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cu.Fe.Mn.Ni |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANFWJQPUHQWDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mn].[Fe].[Ni].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CuFeMnNi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nickel copper iron manganese | |
CAS RN |
11105-19-4 |
Source


|
| Record name | High nickel alloys | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011105194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

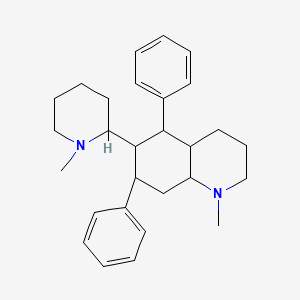
![5-Phenyl-5,5'-spirobi[5H-dibenzarsole]](/img/structure/B576677.png)
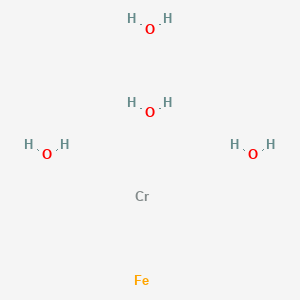

![1-(6-Chloro-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B576682.png)

![2-[3-(Dimethylamino)propoxy]-3-pyridinamine](/img/structure/B576686.png)


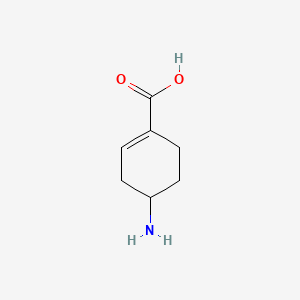
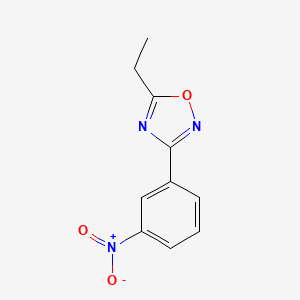
![(1S,7R)-1,4,7,8,9,10,10-heptachlorotricyclo[5.2.1.02,6]dec-8-ene](/img/structure/B576693.png)
![3-[[4-[(4-dimethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)-[4-(dimethylazaniumyl)phenyl]methyl]-N-ethyl-3-methylanilino]methyl]benzenesulfonate](/img/structure/B576694.png)
